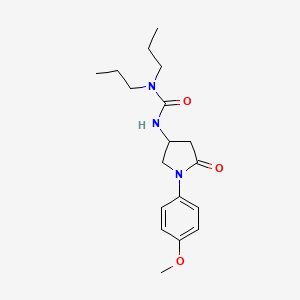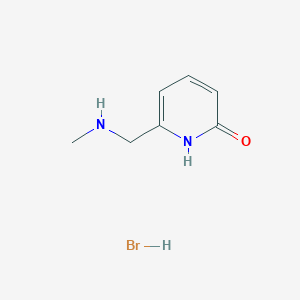
6-(Methylaminomethyl)-1H-pyridin-2-one;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(Methylaminomethyl)-1H-pyridin-2-one;hydrobromide" is a derivative of pyridin-2-one, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The specific compound is related to various pyridine derivatives that have been studied for their potential pharmacological properties and their use as reagents in chemical syntheses .
Synthesis Analysis
The synthesis of pyridin-2-one derivatives can involve multiple steps, including bromination, amination, and reactions with nucleophiles. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones are obtained by bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones, which can then react with nucleophiles to produce new amino derivatives . Additionally, compounds like methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate are synthesized through the reaction of pyridine dicarboxylic acid diester with aminomethylpyridine, leading to various ligands for metal complexation .
Molecular Structure Analysis
The molecular structure of pyridin-2-one derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield different compounds. For example, the structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide, a related compound, has been studied using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, revealing the presence of two conformers in the crystal structure .
Chemical Reactions Analysis
Pyridin-2-one derivatives can participate in a variety of chemical reactions. The presence of a methyl group adjacent to the ring nitrogen atom in some derivatives can prevent reactions with certain metals, as seen in the case of 6-methyl-2-pyridinecarboxamide oxime, which forms a yellow compound with copper(I) but is highly specific due to the steric hindrance provided by the methyl group . The reactivity of these compounds can be further modified by introducing different substituents, which can lead to the formation of complex structures with potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2-one derivatives are influenced by their molecular structure. The substituents on the pyridine ring can affect properties such as solubility, molar absorptivity, and the ability to form complexes with metals. For example, the copper compound of 6-methyl-2-pyridinecarboxamide oxime has a molar absorptivity of 7.2 x 10(3) at 405 nm and can be extracted into isoamyl alcohol over a specific pH range . The pharmacological properties of these compounds, such as anticonvulsant and antihistaminic activities, are also significant and have been evaluated in various studies .
Wissenschaftliche Forschungsanwendungen
Microbial Production and Regiospecific Hydroxylation
- Microbial Production : A study by Ishikawa, Maeda, Hayakawa, and Takakazu (1996) explored microbial production of a 6-hydroxy-3-pyridylmethyl compound from 3-pyridylmethyl compound. This research demonstrated the potential for microbial systems in producing complex chemical compounds (Ishikawa et al., 1996).
- Regiospecific Hydroxylation : The same study showed the regiospecific hydroxylation of 3-(methylaminomethyl)pyridine to 5-(methylaminomethyl)-2(1H)-pyridinone, highlighting the enzyme's selectivity and efficiency in chemical transformations (Ishikawa et al., 1996).
Synthesis of Derivatives and Analogues
- Synthesis of Folic Acid Analogues : Piper, McCaleb, and Montgomery (1987) demonstrated the synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide, showing the chemical's role in creating biologically significant compounds (Piper et al., 1987).
- Formation of Complex Structures : Mekheimer, Mohamed, and Sadek (1997) explored the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone, indicating the compound's utility in creating complex heterocyclic structures (Mekheimer et al., 1997).
Chemical Properties and Reactions
- Bromination Reactions : Kalme, Zhalubovskis, Shmidlers, Celminš, and Duburs (2004) investigated the bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones to obtain derivatives, showcasing the compound's reactivity and potential for further chemical modifications (Kalme et al., 2004).
- Polymerization Studies : Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s, indicating the compound's utility in creating novel polymeric materials (Monmoton et al., 2008).
Pharmaceutical and Biological Applications
- Synthesis of Rupatadine : Guo, Lu, and Wang (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, an important pharmaceutical compound (Guo et al., 2015).
Eigenschaften
IUPAC Name |
6-(methylaminomethyl)-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.BrH/c1-8-5-6-3-2-4-7(10)9-6;/h2-4,8H,5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSBKTOBRVDGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC(=O)N1.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Methylamino)methyl)pyridin-2(1H)-one hydrobromide | |
CAS RN |
2137805-83-3 |
Source


|
| Record name | 6-[(methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

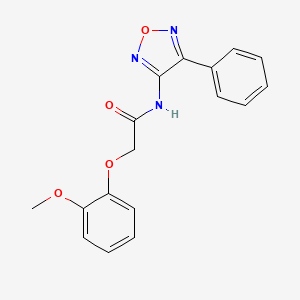
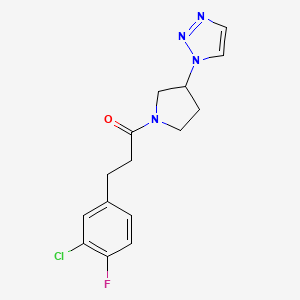
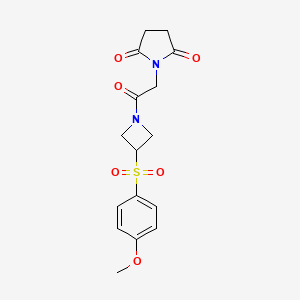
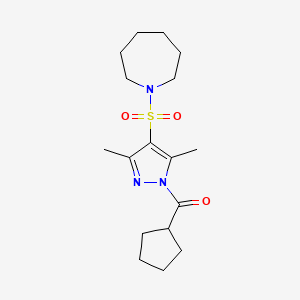
![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)
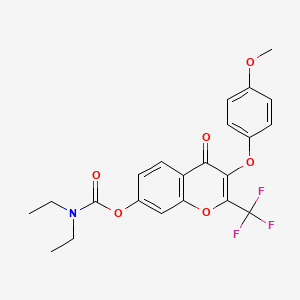


![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)
![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

